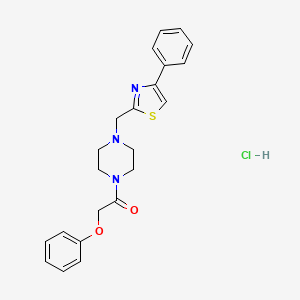

2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a phenoxy group, a piperazine ring, and a thiazole moiety

Métodos De Preparación

The synthesis of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 2-thiouracil with a substituted benzyl derivative to afford S-benzylated products.

Introduction of the Piperazine Ring: The phenolic hydroxyl group in S-benzylated products is treated with tert-butyl acetate to afford tert-butyl esters, which are then hydrolyzed to yield 2-thiopyrimidine acetic acid.

Análisis De Reacciones Químicas

2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions:

Oxidation: The thiazole ring can participate in oxidation reactions due to its aromatic nature.

Nucleophilic Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Cycloaddition: The compound can also participate in cycloaddition reactions, such as the copper-assisted cycloaddition of azides with alkynes.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting neurological and infectious diseases.

Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and enzyme activities.

Industrial Applications: It is also explored for its potential use in industrial processes, such as the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds:

Phenoxyacetamides: These compounds share the phenoxy group and have been studied for their therapeutic potential.

Thiazole Derivatives: Compounds with thiazole rings are known for their biological activity and are used in various medicinal applications.

Piperazine Derivatives: These compounds are widely used in pharmaceuticals due to their ability to interact with biological targets.

Actividad Biológica

2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H23ClN2O2S

- Molecular Weight : 364.91 g/mol

- IUPAC Name : 2-(4-(4-(phenylthiazol-2-yl)methyl)piperazin-1-yl)phenoxy)ethanone hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety has been associated with several pharmacological effects, including:

- Antitumor Activity : Compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through intrinsic and extrinsic pathways .

- Antimicrobial Effects : The presence of the phenoxy and thiazole groups enhances the antimicrobial properties of the compound, making it a candidate for further investigation as an antibacterial agent .

- Neuropharmacological Activity : The piperazine component is known for its ability to interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available research:

Case Studies

Several studies have explored the biological efficacy of related compounds that share structural similarities with this compound.

- Antitumor Study : A study investigated a series of thiazole derivatives and found that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could improve the efficacy of our compound .

- Antimicrobial Evaluation : Research on phenylthiazole derivatives indicated promising antibacterial activity against Gram-positive bacteria, supporting the potential use of 2-Phenoxy derivatives in treating infections .

- Neuropharmacological Assessment : A study focusing on piperazine derivatives highlighted their ability to cross the blood-brain barrier and modulate neurotransmitter levels, indicating that our compound may also possess neuroactive properties .

Propiedades

IUPAC Name |

2-phenoxy-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S.ClH/c26-22(16-27-19-9-5-2-6-10-19)25-13-11-24(12-14-25)15-21-23-20(17-28-21)18-7-3-1-4-8-18;/h1-10,17H,11-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMCURQQZZKJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.